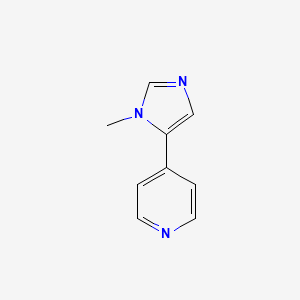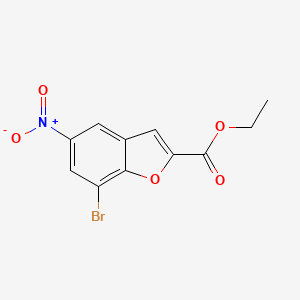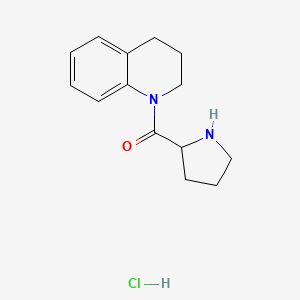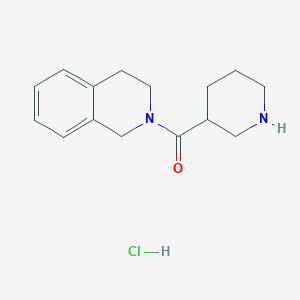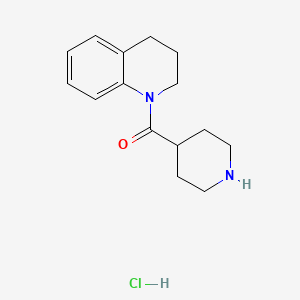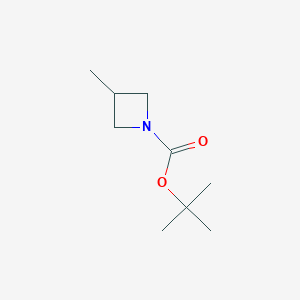
Tert-butyl 3-methylazetidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Intermediates
- Tert-butyl 3-methylazetidine-1-carboxylate plays a role in the synthesis of various chemical compounds. For example, it is involved in the stereoselective hydroformylation of oxazoline derivatives to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Similarly, it is used in the efficient preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Chiral Auxiliary and Dipeptide Synthesis
- This compound is used as both a chiral auxiliary and a chiral building block in dipeptide synthesis. It is instrumental in preparing enantiomerically pure compounds, showcasing its utility in stereoselective chemical synthesis (Studer, Hintermann, & Seebach, 1995).
Novel Compounds and Antibacterial Agents
- Novel cytotoxic compounds have been synthesized from tert-butyl 3-methylazetidine-1-carboxylate, indicating its potential in developing new drugs (Ali et al., 1995). Additionally, it aids in synthesizing new 2-arylthiazolidine-4-carboxylic acid derivatives with antibacterial properties (Song et al., 2009).
Heterocycle Synthesis
- The compound is used in preparing various functionalized azetidines, which are valuable in organic chemistry for creating heterocyclic compounds (Stankovic et al., 2012).
Synthesis of Fluoroalkyl-Substituted Compounds
- It is also involved in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating its versatility in generating compounds with potential pharmaceutical applications (Iminov et al., 2015).
Gram-Scale Synthesis and Modification
- The compound is used in gram-scale syntheses and modifications, such as the synthesis of protected 3-haloazetidines and azetidine-3-carboxylic acids (Ji, Wojtas, & Lopchuk, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-methylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHOMRSRWAPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)

